molecular formula C10H16ClNO B1422916 2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide CAS No. 1334146-14-3

2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide

Cat. No. B1422916
M. Wt: 201.69 g/mol
InChI Key: QFAFXMQORPJBHS-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide is a chemical compound with the molecular formula C7H12ClNO . It is used in proteomics research . The CAS number for this compound is 1334146-14-3 .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide consists of a central carbon atom (the carbonyl carbon of the acetamide group) bonded to a chlorine atom, a nitrogen atom, and two cyclopropyl groups . The nitrogen atom is also bonded to a hydrogen atom, forming an amide group .


Physical And Chemical Properties Analysis

2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide is a liquid at room temperature . It has a molecular weight of 201.7 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

2-Chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide and related compounds have been extensively studied in the field of chemistry for their synthesis and structural properties. For example, Jansukra et al. (2021) focused on the synthesis and characterization of a related compound, 2-Chloro-N-(2,4-dinitrophenyl) acetamide, using techniques like X-ray crystallography and NMR spectroscopy. This study highlighted the compound's intramolecular hydrogen bonding and intermolecular interactions, which are essential for understanding its crystal packing and solvatochromic effects in various solvents (Jansukra et al., 2021).

Similarly, Saravanan et al. (2016) studied the crystal structure of another related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, providing insights into its molecular orientation and intermolecular interactions, which are crucial for understanding its properties and potential applications (Saravanan et al., 2016).

Inhibition Studies in Biological Systems

Chloroacetamide derivatives, including compounds similar to 2-Chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide, have been investigated for their inhibitory effects in various biological systems. For instance, Weisshaar and Böger (1989) explored the inhibition of fatty acid synthesis in the green alga Scenedesmus acutus by chloroacetamide herbicides. This research provides valuable insights into the biochemical impact of these compounds on living organisms (Weisshaar & Böger, 1989).

Applications in Organic Synthesis

The versatility of chloroacetamide derivatives in organic synthesis is also a significant area of research. For example, Helliwell et al. (2011) investigated the reaction of a chloroacetamide derivative to form a novel compound, demonstrating the role of these derivatives in synthesizing new molecules with potential applications in various fields (Helliwell et al., 2011).

properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO/c1-7(8-2-3-8)12(9-4-5-9)10(13)6-11/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAFXMQORPJBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C2CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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